molecular formula C22H22N2O4 B2502267 Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-30-7

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2502267
CAS No.: 899943-30-7
M. Wt: 378.428
InChI Key: FXMKAARSOLSVLX-UHFFFAOYSA-N
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Description

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a p-tolyl group at position 1, a 4-methylbenzyloxy group at position 4, and an ethyl ester at position 2. This compound shares structural similarities with adenosine A1 receptor modulators, as pyridazine derivatives are frequently explored for their biological activity .

Key structural features influencing its properties include:

  • p-Tolyl group: Enhances lipophilicity and may impact receptor binding affinity.
  • 4-Methylbenzyloxy substituent: Introduces steric bulk and modulates electronic effects.
  • Ethyl ester: Improves solubility in organic solvents compared to free carboxylic acids.

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-4-[(4-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-4-27-22(26)21-19(28-14-17-9-5-15(2)6-10-17)13-20(25)24(23-21)18-11-7-16(3)8-12-18/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMKAARSOLSVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridazine core, which is a heterocyclic structure known for various biological activities. The presence of substituents such as the 4-methylbenzyl group and the p-tolyl group may influence its interaction with biological targets.

Table 1: Chemical Structure

ComponentDescription
Core StructureDihydropyridazine
Functional GroupsCarboxylate, Ketone, Ether
Molecular FormulaC₁₈H₁₈N₂O₃
Molecular Weight306.35 g/mol

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown efficacy against various bacterial strains. This compound may also demonstrate similar activity due to its structural characteristics.

Antioxidant Activity

The antioxidant potential of this compound can be inferred from studies on related pyrazole derivatives. These compounds often exhibit free radical scavenging abilities, which are crucial for protecting cells from oxidative stress.

Inhibition of Enzymatic Activity

Several studies have focused on the inhibition of key enzymes by compounds structurally related to this compound. For example, inhibitors targeting dihydroorotate dehydrogenase (DHODH) have been explored extensively. Such mechanisms suggest that this compound could inhibit similar enzymatic pathways, potentially leading to therapeutic applications in conditions like cancer or autoimmune diseases.

Case Studies

  • Antitumor Activity : A study exploring pyrazole derivatives found that certain compounds exhibited significant antitumor effects by targeting BRAF(V600E) mutations. This suggests that this compound could be evaluated for similar antitumor properties.
  • Anti-inflammatory Effects : Research on related compounds showed promising results in reducing inflammation markers such as TNF-α and nitric oxide production. This indicates potential applications in treating inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds that inhibit DHODH can disrupt pyrimidine synthesis in rapidly dividing cells.
  • Antioxidant Mechanisms : By scavenging free radicals, this compound may help mitigate oxidative damage.

Comparison with Similar Compounds

Table 1: Key Pyridazine Derivatives and Their Properties

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Molecular Weight Notable Features
Target Compound 4-(4-methylbenzyl)oxy, 1-(p-tolyl) Not reported Not reported ~423.4 High lipophilicity
Ethyl 5-cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 1-(4-hydroxyphenyl), 5-cyano 220–223 95 ~341.3 High melting point due to H-bonding
Ethyl 5-cyano-1-(4-trifluoromethylphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 1-(4-CF₃-phenyl) Not reported 40 ~393.3 Electron-withdrawing CF₃ group
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 4-butylsulfanyl, 1-phenyl Not reported Not reported ~346.4 Sulfur-containing substituent
Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate 4-(4-methylpiperidinyl), 1-(o-tolyl) Not reported Not reported ~385.4 Basic piperidine moiety

Key Observations:

  • Melting Points : Electron-rich substituents like hydroxyl (e.g., 12d in Table 1) elevate melting points due to hydrogen bonding, whereas bulky groups (e.g., 4-methylbenzyloxy in the target compound) may reduce crystallinity .
  • Yields : Electron-withdrawing groups (e.g., trifluoromethyl in 12g) correlate with lower yields (40%), likely due to steric hindrance or reduced reactivity .
  • Lipophilicity : The target compound’s 4-methylbenzyloxy and p-tolyl groups likely increase logP compared to derivatives with polar substituents (e.g., hydroxyl or piperidinyl).

Analytical Characterization

  • NMR Spectroscopy : $^{1}\text{H}$ and $^{13}\text{C}$ NMR (e.g., δ 5.19 ppm for methylene in ) confirm substituent positions and purity.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 492 in ) validate molecular weights.
  • X-ray Crystallography : Tools like Mercury () enable visualization of crystal packing, relevant for understanding melting points and solubility .

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